molecular formula C25H26N2O6 B14799151 Fmoc-MeVal-OSu CAS No. 863971-49-7

Fmoc-MeVal-OSu

Cat. No.: B14799151
CAS No.: 863971-49-7
M. Wt: 450.5 g/mol
InChI Key: CXZXQZADBBBLDB-QHCPKHFHSA-N
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Description

Fmoc-MeVal-OSu, also known as 9-fluorenylmethyloxycarbonyl-N-methylvaline-N-hydroxysuccinimide ester, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in the protection of amino groups during the synthesis of peptides and proteins. The Fmoc group is base-labile, making it easy to remove under mild conditions, which is advantageous in solid-phase peptide synthesis (SPPS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-MeVal-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide (NHS) to form 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). This intermediate is then reacted with N-methylvaline to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common practices to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-MeVal-OSu primarily undergoes substitution reactions, where the Fmoc group is introduced to protect the amino group of N-methylvaline. The compound is also involved in deprotection reactions, where the Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) .

Common Reagents and Conditions

    Fmoc Protection: Fmoc-Cl, NHS, dicyclohexylcarbodiimide (DCC)

    Fmoc Deprotection: Piperidine in DMF

Major Products Formed

The major products formed during the synthesis of this compound include the protected amino acid derivative and the byproducts of the reaction, such as dicyclohexylurea (DCU) from the use of DCC .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Val-OSu: Similar to Fmoc-MeVal-OSu but without the methyl group on the valine residue.

    Fmoc-Ala-OSu: Contains alanine instead of valine.

    Fmoc-Gly-OSu: Contains glycine instead of valine.

Uniqueness

This compound is unique due to the presence of the methyl group on the valine residue, which can influence the steric and electronic properties of the synthesized peptides. This can affect the peptide’s conformation, stability, and interaction with biological targets .

Properties

CAS No.

863971-49-7

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoate

InChI

InChI=1S/C25H26N2O6/c1-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26(3)25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,12-14H2,1-3H3/t23-/m0/s1

InChI Key

CXZXQZADBBBLDB-QHCPKHFHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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